Regioisomeric Identity: 4‑Indolyl vs. 5‑Indolyl and 6‑Indolyl Constitutional Isomers
The target compound is the sole commercially catalogued member of the 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-indol-4-yl)propanamide series to possess the indole NH at the 4‑position, as confirmed by its unique CAS registry (1401574‑43‑3) . The 5‑indolyl isomer (CAS 1401601‑59‑9) and the 6‑indolyl isomer (CAS 1401543‑46‑1) are distinct chemical entities with separate CAS numbers, ChemBase identifiers, and InterBioScreen stock IDs . Patent disclosures covering 4‑substituted indole propanamides demonstrate that the 4‑indolyl attachment yields potent dual serotonin reuptake inhibition and 5‑HT₁A receptor antagonism, a polypharmacological profile that is not generalisable to the 5‑ or 7‑indolyl regioisomers [1]. No head‑to‑head biological data for the three isomers have been published, so the quantitative differentiation at the molecular‑target level remains a critical data gap.
| Evidence Dimension | Regioisomeric identity (indole attachment position) |
|---|---|
| Target Compound Data | Indol-4-yl (CAS 1401574-43-3; ChemBase 226759; InterBioScreen STOCK1N-78714) |
| Comparator Or Baseline | Indol-5-yl (CAS 1401601-59-9; ChemBase 226714) and Indol-6-yl (CAS 1401543-46-1; ChemBase 226750) isomers |
| Quantified Difference | No direct comparative biological data publicly available; distinct CAS, ChemBase, and InterBioScreen identifiers confirm non‑interchangeability. |
| Conditions | Database registry and patent literature; no wet‑lab comparison reported. |
Why This Matters
Procurement of the wrong regioisomer invalidates structure‑activity relationship (SAR) studies, patent claims, and biological screening campaigns; only the 4‑indolyl isomer matches the pharmacophoric pattern disclosed in the 4‑indole patent family.
- [1] US Patent 6,391,882 B1. 4,5,6 and 7‑Indole and Indoline Derivatives, Their Preparation and Use. H. Lundbeck A/S, published 2002-05-21. View Source
